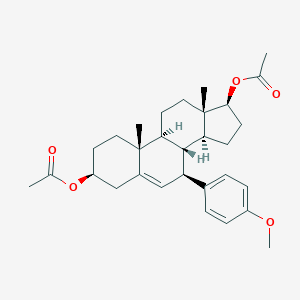![molecular formula C22H13BrN2O2S B221712 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE](/img/structure/B221712.png)
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a bromine atom, a naphthylamino group, a thiazole ring, and a chromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Bromination: The chromenone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Thiazole Ring Formation: The thiazole ring is formed by reacting the brominated chromenone with thiourea and an appropriate aldehyde under acidic conditions.
Naphthylamino Group Introduction: Finally, the naphthylamino group is introduced through a nucleophilic substitution reaction with 1-naphthylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could produce a variety of functionalized chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory research.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2-naphthyl β-D-glucopyranoside: This compound is similar in that it contains a bromine atom and a naphthyl group.
6-(3-bromo-2-naphthyl)-1,3,5-triazine-2,4-diamine: Another compound with a bromine atom and a naphthyl group, but with a different core structure.
Uniqueness
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is unique due to its combination of a chromenone core, a thiazole ring, and a naphthylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C22H13BrN2O2S |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
6-bromo-3-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C22H13BrN2O2S/c23-15-8-9-20-14(10-15)11-17(21(26)27-20)19-12-28-22(25-19)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H,(H,24,25) |
InChI-Schlüssel |
LRCFNOLYQLKWHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide](/img/structure/B221645.png)

![3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B221653.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)


![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)



![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
